molecular formula C34H43N5O4 B10849208 H-Dmt-Tic-Lys-NH-CH2-Ph

H-Dmt-Tic-Lys-NH-CH2-Ph

Cat. No.: B10849208
M. Wt: 585.7 g/mol
InChI Key: RMSWGJUPLHHSPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-Lys-NH-CH2-Ph involves multiple steps, starting with the preparation of individual amino acid derivatives. The key steps include:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: The amino acids are coupled using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) to form peptide bonds.

    Deprotection: The protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-Lys-NH-CH2-Ph undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H43N5O4

Molecular Weight

585.7 g/mol

IUPAC Name

N-[6-amino-1-(benzylamino)-1-oxohexan-2-yl]-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C34H43N5O4/c1-22-16-27(40)17-23(2)28(22)19-29(36)34(43)39-21-26-13-7-6-12-25(26)18-31(39)33(42)38-30(14-8-9-15-35)32(41)37-20-24-10-4-3-5-11-24/h3-7,10-13,16-17,29-31,40H,8-9,14-15,18-21,35-36H2,1-2H3,(H,37,41)(H,38,42)

InChI Key

RMSWGJUPLHHSPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C(=O)NCC4=CC=CC=C4)N)C)O

Origin of Product

United States

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